

The Discovery and Isolation of Cinerubin X from Streptomyces violaceochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinerubin X	
Cat. No.:	B217103	Get Quote

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Cinerubin X**, an anthracycline antibiotic. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. This document details the producing organism, a blocked mutant of Streptomyces violaceochromogenes, and outlines the multi-step protocol for its extraction and purification. Key physicochemical and spectroscopic data are summarized, and the experimental workflow is visually represented.

Introduction

The genus Streptomyces is a prolific source of secondary metabolites, accounting for a significant percentage of known antibiotics and other bioactive compounds.[1] Anthracyclines, a prominent class of compounds derived from Streptomyces, are widely used as potent anticancer agents.[2] Their mechanism often involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.[3]

Cinerubin X was first discovered in 1986 as a novel anthracycline antibiotic.[3][4] It is a biosynthetic intermediate that accumulates in a specifically developed mutant strain of Streptomyces violaceochromogenes.[3] This guide synthesizes the available technical information regarding its isolation and core properties.



Discovery and Producing Organism

Cinerubin X is produced by Streptomyces violaceochromogenes strain C73.[3] This strain is not a wild-type producer; it is a "blocked mutant" specifically engineered during biosynthetic studies.[3] The mutation disrupts a transaminase gene, which prevents the final step of converting **Cinerubin X** into the primary metabolites, cinerubins A and B.[3] This genetic block results in the accumulation and subsequent isolation of **Cinerubin X**, which is distinguished by the lack of an N-dimethyl group found in cinerubin A.[3]

While other species like S. griseorubiginosus are known to produce cinerubins A and B, Cinerubin X is uniquely isolated from this mutant derivative of S. violaceochromogenes.[3]

Experimental Protocols

The isolation of **Cinerubin X** from the fermentation culture of Streptomyces violaceochromogenes C73 involves a multi-stage process of extraction and chromatographic purification. While specific fermentation parameters are not detailed in the foundational literature, a general protocol for anthracycline production involves controlled fermentation in a suitable nutrient medium, followed by recovery of the target compound.[3][5]

Extraction of Crude Product

The initial extraction focuses on separating the compound from the biomass.

- Harvesting: Following fermentation, separate the mycelial cake from the culture broth via centrifugation or filtration.
- Solvent Extraction: Extract the mycelial cake thoroughly with acetone to draw out the secondary metabolites, including Cinerubin X.[3]
- Concentration: Remove the acetone from the resulting extract in vacuo to yield a concentrated crude extract.

Chromatographic Purification

A sequential chromatographic process is employed to purify **Cinerubin X** from the crude extract. This involves separating the compound based on its physicochemical properties.



- Silica Gel Chromatography:
 - Stationary Phase: Silica gel.
 - Procedure: Apply the concentrated crude extract to the top of a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol). Collect fractions and monitor for the presence of the target compound using a suitable method like Thin Layer Chromatography (TLC) with UV visualization. Pool the fractions containing Cinerubin X.[3]
- Size-Exclusion Chromatography:
 - Stationary Phase: Sephadex LH-20.[1][3]
 - Procedure: Concentrate the pooled fractions from the silica gel step and apply them to a Sephadex LH-20 column. Elute with a suitable solvent (e.g., methanol). This step separates molecules based on size, effectively removing smaller and larger impurities.[6]
 - Final Product: Collect the purified fractions containing Cinerubin X and concentrate to dryness to yield the final product as a pure solid.[3]

Data Presentation

The following tables summarize the key quantitative data reported for **Cinerubin X**.

Table 1: Physicochemical Properties of Cinerubin X

Property	Value	Reference
Molecular Formula	C40H48O16	[3]
Melting Point	151-152°C	[3]
Optical Rotation [α]D	+80° (c 0.1, chloroform)	[3]
Solubility	Soluble in chloroform, methanol; limited solubility in water	[3]



Table 2: UV-Vis Spectroscopic Data for Cinerubin X (in

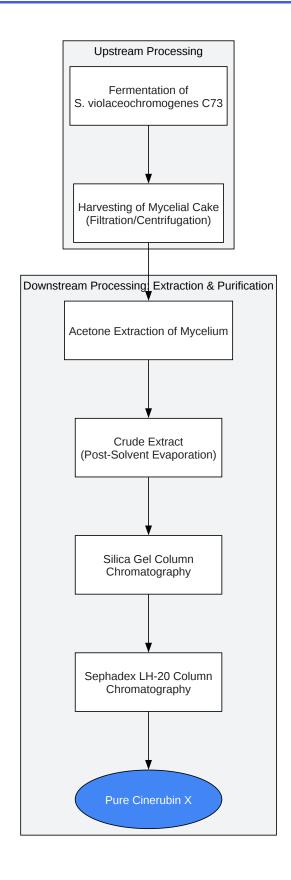
Methanol)

Wavelength (λmax, nm)	Molar Extinction Coefficient (ε)	Transition Type	Reference
258	23,300	$\pi \rightarrow \pi$	[3]
290	7,860	$\pi \rightarrow \pi$	[3]
493	14,200	$n \to \pi$	[3]
505	11,000	n → π	[3]
525	9,100	n → π*	[3]

Visualized Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for **Cinerubin X**.

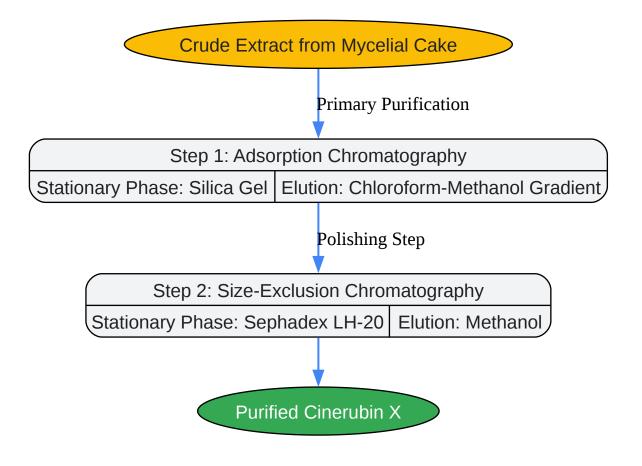




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Caption: Overall workflow for Cinerubin X production.





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Caption: Chromatographic purification cascade for Cinerubin X.

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